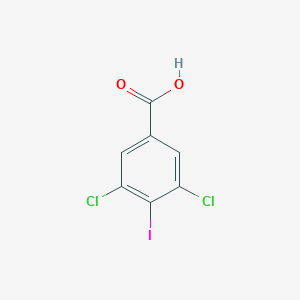

3,5-Dichloro-4-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 and a molecular weight of 316.91 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzoic acid core. It is a solid at room temperature and is often used as a reagent in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-iodobenzoic acid typically involves the iodination of 3,5-dichlorobenzoic acid. This can be achieved through a halogen exchange reaction using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for higher yields and cost-effectiveness .

化学反応の分析

Types of Reactions

3,5-Dichloro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).

Major Products

科学的研究の応用

3,5-Dichloro-4-iodobenzoic acid has several applications in scientific research:

作用機序

The mechanism of action of 3,5-Dichloro-4-iodobenzoic acid and its derivatives often involves interactions with biological macromolecules. For instance, its derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

類似化合物との比較

Similar Compounds

3,5-Dichlorobenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

4-Iodobenzoic acid: Lacks the chlorine atoms, which can affect its reactivity and biological activity.

Uniqueness

3,5-Dichloro-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities . This makes it a versatile compound in synthetic chemistry and a valuable precursor in pharmaceutical research .

生物活性

3,5-Dichloro-4-iodobenzoic acid (DCIBA) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DCIBA, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

DCIBA is characterized by the presence of two chlorine atoms and one iodine atom on a benzoic acid framework. This unique substitution pattern contributes to its reactivity and biological properties. The molecular formula of DCIBA is C7H4Cl2I O2, with a molecular weight of approximately 253.47 g/mol.

The biological activity of DCIBA is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to:

- Inhibit Protein Synthesis : DCIBA and its derivatives can interfere with the synthesis of proteins by inhibiting ribosomal function.

- Modulate Enzyme Activity : The compound has been noted for its ability to activate certain proteolytic enzymes such as cathepsins B and L, which play crucial roles in protein degradation pathways .

- Antimicrobial Activity : DCIBA exhibits antimicrobial properties, particularly against various strains of bacteria and fungi. This activity is hypothesized to result from disruption of cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Research has demonstrated that DCIBA possesses significant antimicrobial properties. A study evaluating the activity of various benzoic acid derivatives, including DCIBA, found that it effectively inhibited the growth of Mycobacterium tuberculosis and other mycobacterial species . The minimum inhibitory concentration (MIC) values for DCIBA derivatives were notably lower than those for unsubstituted benzoic acids, indicating enhanced efficacy due to halogenation.

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 20–40 | Antitubercular |

| 3,5-Dinitrobenzoic Acid | 10–20 | Antimicrobial |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while DCIBA exhibits significant bioactivity against pathogens, it maintains a favorable safety profile in normal cell lines. In vitro studies indicated minimal cytotoxic effects at therapeutic concentrations, suggesting its potential as a safe therapeutic agent .

Case Studies

- Antimicrobial Efficacy Against MRSA : A recent study synthesized acylhydrazones derived from iodobenzoic acids, including DCIBA derivatives. These compounds demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting comparable efficacy to standard antibiotics .

- Protein Degradation Modulation : In a study focusing on the proteostasis network, DCIBA was shown to enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. This suggests potential applications in anti-aging therapies by promoting cellular protein turnover .

特性

IUPAC Name |

3,5-dichloro-4-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSGDQZRDPAUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601569 |

Source

|

| Record name | 3,5-Dichloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117757-68-3 |

Source

|

| Record name | 3,5-Dichloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。